2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one

Catalog No.
S14162128
CAS No.
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one

Product Name

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one

IUPAC Name

2-amino-1-(2-methyl-6-nitrophenyl)ethanone

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-6-3-2-4-7(11(13)14)9(6)8(12)5-10/h2-4H,5,10H2,1H3

InChI Key

IPXMJZZJHCMSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)CN

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of an amino group and a nitro group attached to a phenyl ring, specifically the 2-methyl-6-nitrophenyl moiety. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3, and it has a molecular weight of approximately 194.19 g/mol. The compound is notable for its potential applications in medicinal chemistry and its role as an intermediate in various chemical syntheses.

Due to its functional groups:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon.
  • Substitution: It can participate in nucleophilic substitution reactions, where the amino group may be replaced by other nucleophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry.

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one exhibits various biological activities, primarily due to its ability to interact with biological molecules through its functional groups. The amino group facilitates hydrogen bonding, while the nitro group can undergo reduction to form reactive intermediates that may affect enzymatic pathways. Studies suggest that compounds with similar structures have shown activities such as antimicrobial, anticancer, and anti-inflammatory effects .

The synthesis of 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one typically involves the following steps:

  • Starting Material: The synthesis often begins with the acetylation of 2-aminoacetophenone.
  • Nitration: The acetylated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity .

Industrial methods may utilize continuous flow reactors for enhanced efficiency and yield.

This compound has several applications:

  • Intermediate in Synthesis: It serves as an intermediate for synthesizing various heterocyclic compounds and pharmaceuticals.
  • Biochemical Probes: It is used in studies involving enzyme interactions and biochemical assays.
  • Dyes and Pigments: The compound finds utility in producing dyes and pigments due to its chemical properties .

Interaction studies indicate that 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one can modulate the activity of enzymes or receptors through its functional groups. The amino group can form hydrogen bonds, while the nitro group may participate in π-π stacking interactions with aromatic residues in proteins. This makes it a valuable candidate for further research into drug design and development .

Several compounds share structural similarities with 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one, each exhibiting unique properties:

Compound NameFunctional GroupsUnique Characteristics
2-AminoacetophenoneAmino, AcetylLacks nitro group; less reactive
2-NitroacetophenoneNitro, AcetylLacks amino group; limited hydrogen bonding capability
2-Amino-1-(4-nitrophenyl)ethanoneAmino, NitroDifferent position of nitro affects reactivity
2-Amino-1-(4-methylphenyl)ethanoneAmino, MethylSimilar structure but lacks nitro functionality

Uniqueness: 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one is unique due to its combination of both amino and nitro groups on the phenyl ring, providing a versatile platform for various chemical transformations and applications in research and industry .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.06914219 g/mol

Monoisotopic Mass

194.06914219 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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